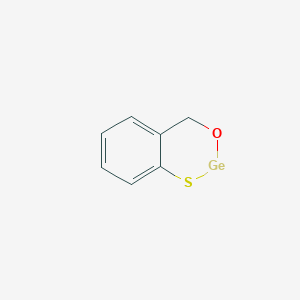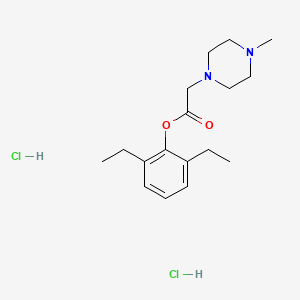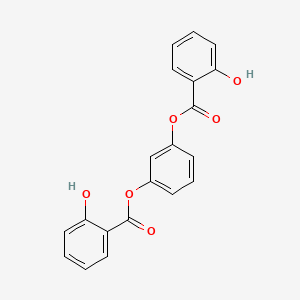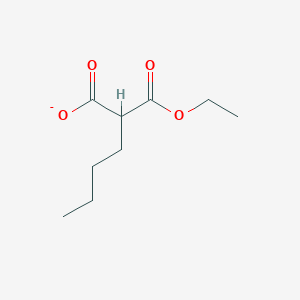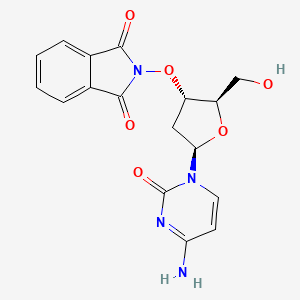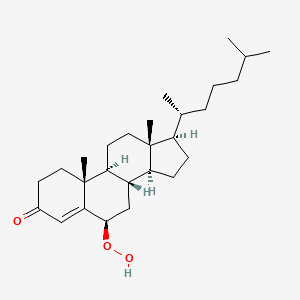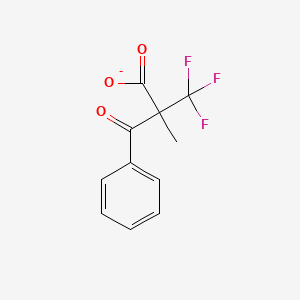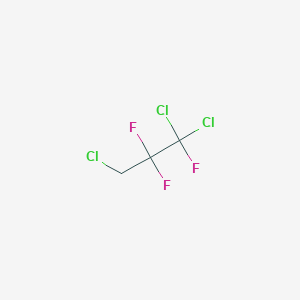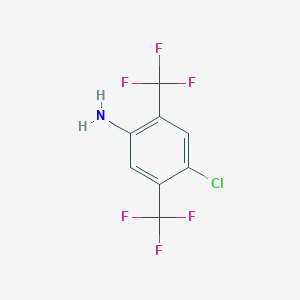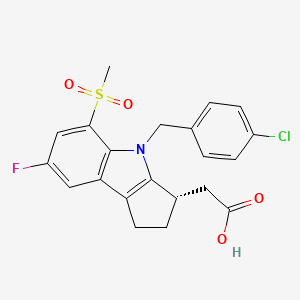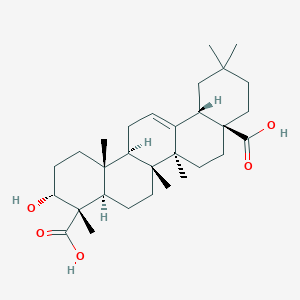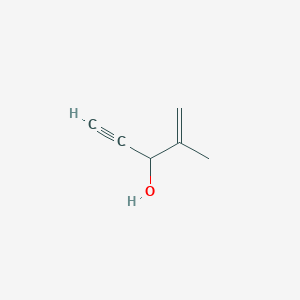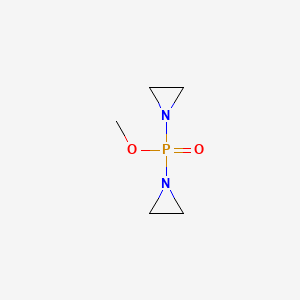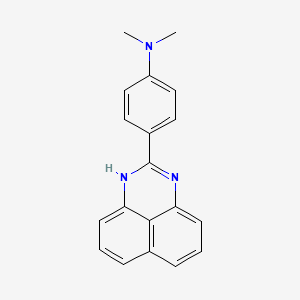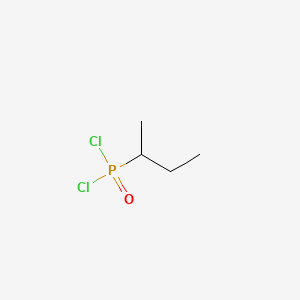
Butan-2-ylphosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butyldichlorophosphine oxide is a chemical compound with the molecular formula C4H9Cl2OP. It is a secondary phosphine oxide, which means it contains a phosphorus atom bonded to two chlorine atoms and an oxygen atom, with a sec-butyl group attached to the phosphorus. This compound is known for its use in various chemical reactions and applications, particularly in the field of asymmetric catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sec-Butyldichlorophosphine oxide typically involves the reaction of sec-butylphosphine with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the dichlorophosphine oxide. The general reaction can be represented as follows:
sec-Butylphosphine+Cl2→sec-Butyldichlorophosphine oxide
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of sec-Butyldichlorophosphine oxide may involve larger-scale reactions with more sophisticated equipment to handle the reactive chlorine gas safely. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
sec-Butyldichlorophosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides or phosphonic acids.
Reduction: Reduction reactions can convert the dichlorophosphine oxide to phosphines or other reduced phosphorus compounds.
Substitution: The chlorine atoms in sec-Butyldichlorophosphine oxide can be substituted with other nucleophiles, such as alkyl or aryl groups, to form a variety of phosphine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a wide range of phosphine derivatives.
Scientific Research Applications
sec-Butyldichlorophosphine oxide has several scientific research applications, including:
Asymmetric Catalysis: It is used as a ligand in asymmetric catalytic reactions to produce chiral compounds with high enantioselectivity.
Material Science: The compound is utilized in the synthesis of advanced materials, such as phosphine-containing polymers and coordination complexes.
Pharmaceutical Chemistry: sec-Butyldichlorophosphine oxide is employed in the synthesis of bioactive molecules and pharmaceutical intermediates.
Agrochemistry: It is used in the development of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of sec-Butyldichlorophosphine oxide involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldichlorophosphine oxide: Similar in structure but with a tert-butyl group instead of a sec-butyl group.
Di-tert-butylchlorophosphine: Contains two tert-butyl groups and one chlorine atom bonded to phosphorus.
tert-Butylphosphonic dichloride: Contains a tert-butyl group and two chlorine atoms bonded to phosphorus.
Uniqueness
sec-Butyldichlorophosphine oxide is unique due to its specific sec-butyl group, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in asymmetric catalysis and other applications.
Properties
CAS No. |
4707-94-2 |
|---|---|
Molecular Formula |
C4H9Cl2OP |
Molecular Weight |
174.99 g/mol |
IUPAC Name |
2-dichlorophosphorylbutane |
InChI |
InChI=1S/C4H9Cl2OP/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 |
InChI Key |
MLPCTVGPECIIGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)P(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


